Inarigivir
Overview
Description
It has shown promise in the treatment of chronic hepatitis B virus (HBV) infections by acting as a retinoic acid-inducible gene I agonist to activate cellular innate immune responses . This compound is currently under investigation in various clinical trials for its potential to reduce HBV DNA and RNA levels in patients .
Mechanism of Action
Target of Action
Inarigivir primarily targets the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD-2) . These are key components of the innate immune system, playing a crucial role in the detection of viral pathogens and initiation of antiviral responses.
Mode of Action
This compound acts as an agonist for RIG-I and NOD-2 . By binding to these receptors, it activates the innate immune response within infected cells . This dual action, both immunomodulatory and direct antiviral, allows this compound to inhibit viral replication and induce intracellular interferon signaling pathways for antiviral defense .
Biochemical Pathways
Upon activation by this compound, RIG-I and NOD-2 initiate a cascade of biochemical reactions leading to the production of various cytokines . These include IL-12 , TNF-α , IFN-β , and Caspase-1 dependent IL-1β . These cytokines play a crucial role in the immune response against viral infections, including Hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza .
Pharmacokinetics
It is known that this compound is administered orally and is under investigation for its effects on patients with chronic hepatitis b .
Result of Action
This compound’s activation of RIG-I and NOD-2 leads to a reduction in HBV DNA, RNA, and antigen levels . It also enhances the ability of antigen-presenting cells (APCs) to present specific epitopes to CD4 T cells . Furthermore, it increases the ability of macrophages to kill Mycobacterium tuberculosis in a Caspase-1 and autophagy-dependent manner .
Action Environment
It is currently being studied in clinical trials, which will provide more information about how factors such as patient health status, co-administration with other drugs, and disease state may influence its action .
Biochemical Analysis
Biochemical Properties
Inarigivir interacts with the cellular protein RIG-I . This interaction plays a crucial role in biochemical reactions, particularly in the context of viral infections. The nature of these interactions involves the binding of this compound to RIG-I, which subsequently inhibits viral replication and induces intracellular interferon signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication and inducing intracellular interferon signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to increase the ability of BCG-infected mouse antigen-presenting cells (APCs) to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the cellular protein RIG-I . This binding inhibits viral replication and induces the activation of intracellular interferon signaling pathways, which are crucial for antiviral defense . This mechanism allows this compound to exert its effects at the molecular level, including changes in gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on the secretion of certain cytokines in BCG-infected mouse APCs
Metabolic Pathways
Given its interaction with RIG-I, it is likely that this compound is involved in pathways related to viral replication and the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inarigivir is synthesized through a series of chemical reactions involving the coupling of nucleoside analogs. The synthetic route typically involves the protection of hydroxyl groups, followed by the formation of phosphoramidite intermediates, and subsequent coupling reactions to form the dinucleotide structure . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography. The process is optimized to ensure consistency, scalability, and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Inarigivir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Inarigivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dinucleotide synthesis and reactivity.
Biology: Investigated for its role in activating innate immune responses and its effects on viral replication.
Comparison with Similar Compounds
Tenofovir Alafenamide: Another antiviral drug used in combination with Inarigivir in clinical trials.
Lamivudine: A nucleoside analog used to treat HBV infections.
Entecavir: A potent antiviral agent for HBV treatment.
Uniqueness of this compound: this compound is unique due to its dual mechanism of action, combining direct antiviral activity with the activation of innate immune responses. This dual approach enhances its efficacy against drug-resistant HBV variants and offers a potential functional cure for chronic hepatitis B virus infections .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-FUQPUAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475650-36-3 | |
Record name | Inarigivir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inarigivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INARIGIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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